molecular formula C14H9Cl2N3O B4421587 2,4-dichloro-N-1H-indazol-5-ylbenzamide

2,4-dichloro-N-1H-indazol-5-ylbenzamide

Cat. No.: B4421587
M. Wt: 306.1 g/mol
InChI Key: YEPBZSXKFHFONO-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-1H-indazol-5-ylbenzamide is a benzamide derivative featuring a dichlorophenyl group (2,4-dichloro substitution) linked to a 1H-indazol-5-yl moiety via an amide bond. The compound’s structure combines a planar aromatic system with electron-withdrawing chlorine atoms, which influence its electronic and steric properties. Spectroscopic characterization (e.g., FTIR and ¹H NMR) would align with trends observed in structurally related compounds, such as C=O stretching at ~1650–1680 cm⁻¹ (amide I band) and aromatic C-Cl vibrations at ~750–550 cm⁻¹ .

Properties

IUPAC Name

2,4-dichloro-N-(1H-indazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O/c15-9-1-3-11(12(16)6-9)14(20)18-10-2-4-13-8(5-10)7-17-19-13/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPBZSXKFHFONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Benzimidazole and Indazole Families

The compound shares structural motifs with several derivatives reported in the evidence:

Compound Core Structure Substituents Key Properties
2,4-Dichloro-N-1H-indazol-5-ylbenzamide (Target) Indazole + benzamide 2,4-dichlorophenyl, indazol-5-yl High lipophilicity (Cl substituents); potential for π-π stacking and H-bonding .
N-((2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenylamino)methyl)-N-phenyl benzamide (, Compound 5) Benzimidazole + benzamide 5-chloro-benzimidazole, phenyl Reduced solubility vs. target due to benzimidazole’s rigidity; C-Cl IR peak at 720 cm⁻¹ .
N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide () Indazole + sulfonamide 3-chloro-indazol-5-yl, 4-methoxyphenylsulfonamide Enhanced solubility (sulfonamide group); crystallographic data reveals planar geometry .
2-[2,2-Dimethyl-3-(2,2-dichlorovinyl)-cyclopropyl]-5-substituted-1,3,4-oxadiazoles () Oxadiazole Dichlorovinyl-cyclopropyl Insecticidal activity (LC₅₀: 14.33–15.85 µg/mL); steric parameters (V₁/V₂) critical for bioactivity .

Substituent Effects on Physicochemical Properties

  • Chlorine Substitution: The 2,4-dichloro configuration in the target compound increases lipophilicity (logP) compared to mono-chloro analogues (e.g., ’s Compound 5). This enhances membrane permeability but may reduce aqueous solubility.
  • Amide vs. Sulfonamide : The benzamide group in the target compound offers moderate solubility, whereas sulfonamide derivatives () exhibit higher solubility due to stronger H-bonding with water .
  • Heterocyclic Cores : Indazole (target) vs. benzimidazole () alters electronic density. Indazole’s NH group facilitates stronger H-bonding, while benzimidazole’s fused ring system increases rigidity .

Spectroscopic and Quantum Chemical Comparisons

  • FTIR : The target compound’s amide C=O stretch (~1680 cm⁻¹) is shifted slightly higher than sulfonamide S=O stretches (~1350 cm⁻¹) in due to differences in electron delocalization .
  • ¹H NMR : Aromatic protons in the dichlorophenyl group would resonate downfield (δ ~7.5–8.0 ppm) compared to methoxy-substituted analogues (δ ~6.8–7.2 ppm) in .
  • QSAR Parameters : highlights that steric parameters (e.g., molecular length) and electronic descriptors (Eₗᵤₘₒ) correlate with bioactivity. The target compound’s dichlorophenyl group may optimize these parameters for receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-1H-indazol-5-ylbenzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-1H-indazol-5-ylbenzamide

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